molecular formula C9H14ClNO B7892689 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride

4-Pyridin-1-ium-4-ylbutan-1-ol;chloride

Cat. No.: B7892689
M. Wt: 187.66 g/mol
InChI Key: SKKZAWIISKPYSI-UHFFFAOYSA-N
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Description

4-Pyridin-1-ium-4-ylbutan-1-ol;chloride is a pyridinium salt of interest in chemical and pharmaceutical research. This class of compounds often serves as a key synthetic intermediate or building block in the development of more complex molecules . The ionic nature of the pyridinium moiety can significantly influence the compound's properties, including its solubility and potential for forming charge-transfer complexes and various non-covalent interactions, such as hydrogen bonds, which are critical in crystal engineering and materials science . Researchers utilize such compounds in exploring optical properties and as precursors in synthetic organic chemistry. This product is intended for use in a laboratory setting only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult safety data sheets and handle this material with appropriate precautions.

Properties

IUPAC Name

4-pyridin-1-ium-4-ylbutan-1-ol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c11-8-2-1-3-9-4-6-10-7-5-9;/h4-7,11H,1-3,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKZAWIISKPYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[NH+]=CC=C1CCCCO.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization of 4 Pyridin 1 Ium 4 Ylbutan 1 Ol;chloride Molecular Structures

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of "4-Pyridin-1-ium-4-ylbutan-1-ol;chloride" by providing its exact mass with high precision. This technique allows for the determination of the elemental composition of the cation, differentiating it from other ions with the same nominal mass. For the cation "4-Pyridin-1-ium-4-ylbutan-1-ol," the expected exact mass can be calculated and then compared to the experimental value obtained from HRMS analysis, typically using techniques like Electrospray Ionization (ESI).

The fragmentation pathways of the "4-Pyridin-1-ium-4-ylbutan-1-ol" cation under tandem mass spectrometry (MS/MS) conditions are crucial for confirming its structure. The fragmentation of ions in the gas phase is not random and follows predictable chemical principles. chemguide.co.ukyoutube.com For the target cation, fragmentation is expected to be initiated at the most labile bonds.

Key predictable fragmentation pathways include:

Cleavage of the Butyl Chain: The C-C bonds within the butan-1-ol side chain are susceptible to cleavage. The stability of the resulting carbocations often dictates the most favorable fragmentation pathways. youtube.com For example, cleavage between the alpha and beta carbons from the pyridine (B92270) ring would result in the loss of a propan-1-ol radical.

Loss of Water: The hydroxyl group on the butyl chain can be eliminated as a neutral water molecule (H₂O), particularly in the gas phase. This is a common fragmentation pattern for alcohols. libretexts.org

Cleavage at the Pyridinium (B92312) Ring: The bond between the nitrogen of the pyridine ring and the butyl chain can also cleave, leading to the formation of a neutral pyridine molecule and a charged butan-1-ol fragment, or vice versa, depending on which fragment retains the charge.

A hypothetical fragmentation pattern for the "4-Pyridin-1-ium-4-ylbutan-1-ol" cation is presented in the table below.

Precursor Ion (m/z)Proposed Fragment IonProposed Neutral LossFragment m/z (Calculated)
[C₉H₁₄NO]⁺[C₅H₅N]⁺ (Pyridine)C₄H₉O• (Butan-1-ol radical)79.0422
[C₉H₁₄NO]⁺[C₉H₁₂N]⁺H₂O (Water)134.0964
[C₉H₁₄NO]⁺[C₆H₈N]⁺C₃H₆O (Propanal)94.0651

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Conformation and Packing

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles for "4-Pyridin-1-ium-4-ylbutan-1-ol;chloride," as well as revealing how the cations and chloride anions pack together in the crystal lattice.

Direct SCXRD data for "4-Pyridin-1-ium-4-ylbutan-1-ol;chloride" is not publicly documented. However, the crystal structures of analogous N-hydroxyalkyl pyridinium salts have been reported, offering valuable comparative insights. For example, the solid-state structure of a chiral N-hydroxyalkyl pyridinium chloride has been determined, illustrating the conformation of the pyridinium ring and the attached hydroxyalkyl chain. frontiersin.org In another relevant study, the crystal structure of 1-hydroxy-4-methylpyridinium chloride was analyzed, showing the formation of hydrogen bonds between the hydroxyl group and the chloride anion. nih.gov

Based on these related structures, several key features can be anticipated in the crystal structure of "4-Pyridin-1-ium-4-ylbutan-1-ol;chloride":

Ionic Interactions: The primary interaction will be the electrostatic attraction between the positively charged pyridinium cation and the negatively charged chloride anion.

Hydrogen Bonding: A significant intermolecular interaction is expected to be the hydrogen bond between the hydroxyl group of the butan-1-ol chain and the chloride anion (O-H···Cl). This interaction plays a crucial role in stabilizing the crystal packing.

Conformation: The butan-1-ol chain will adopt a specific conformation to minimize steric hindrance and maximize favorable intermolecular interactions. The torsion angles along the C-C bonds of the butyl chain will define its shape.

A hypothetical table of crystallographic data, based on what might be expected for a compound of this nature, is provided below.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~12.0
c (Å)~10.5
β (°)~95
Volume (ų)~1065
Z4
Density (calculated) (g/cm³)~1.25

Thermal Analysis Techniques for Structural Stability (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are crucial for determining the stability of "4-Pyridin-1-ium-4-ylbutan-1-ol;chloride" as a function of temperature. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, providing information about decomposition temperatures. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as its temperature is changed, revealing phase transitions such as melting, crystallization, and glass transitions.

While specific TGA and DSC data for "4-Pyridin-1-ium-4-ylbutan-1-ol;chloride" are not available, studies on similar hydroxyl-functionalized pyridinium ionic liquids provide a strong indication of its expected thermal behavior. Research on N-(2-hydroxyethyl)-pyridinium-based ionic liquids has shown that these compounds can be thermally stable up to high temperatures. frontiersin.orgnih.govnih.gov The thermal stability is influenced by factors such as the nature of the anion and the length of the alkyl chain on the pyridinium ring.

Thermogravimetric Analysis (TGA): A TGA thermogram for "4-Pyridin-1-ium-4-ylbutan-1-ol;chloride" would be expected to show a single-step or multi-step decomposition process. The onset temperature of decomposition is a key indicator of the compound's thermal stability. For similar pyridinium salts, decomposition temperatures have been reported to be in the range of 200-400 °C. nih.govnih.gov

Differential Scanning Calorimetry (DSC): A DSC curve for this compound would reveal its melting point. The presence of a hydroxyl group and the chloride anion will influence the melting behavior through hydrogen bonding and ionic interactions. For comparison, many pyridinium-based ionic liquids exhibit melting points below 100 °C. nih.gov

A summary of expected thermal properties is presented in the following table.

Thermal PropertyTechniqueExpected Observation
Decomposition Temperature (Td)TGAOnset of weight loss, likely in the range of 250-350 °C.
Melting Point (Tm)DSCAn endothermic peak corresponding to the solid-to-liquid phase transition.
Glass Transition Temperature (Tg)DSCA step change in the baseline, may be observed if the compound forms an amorphous solid upon cooling from the melt.

The combination of these advanced spectroscopic and analytical techniques provides a comprehensive characterization of "4-Pyridin-1-ium-4-ylbutan-1-ol;chloride," defining its molecular structure, solid-state properties, and thermal stability, which are fundamental to understanding its chemical nature and potential applications.

Computational and Theoretical Investigations of Pyridinium Alcohol Systems

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the electronic nature of molecules. For pyridinium (B92312) systems, methods like Density Functional Theory (DFT) and its time-dependent variant are indispensable for exploring both ground and excited-state properties.

Density Functional Theory (DFT) is a cornerstone of computational chemistry for determining the most stable three-dimensional arrangement of atoms (geometry optimization) and the distribution of electrons within a molecule (electronic structure). For pyridinium-containing systems, such as ionic liquids and salts, selecting the appropriate functional and basis set is crucial for accuracy. researchgate.net

Studies investigating ionic liquid clusters have systematically evaluated the performance of various DFT functionals. researchgate.netmonash.edu For geometry optimizations of clusters containing cations like pyridinium, combinations such as PBE-D3/cc-pVTZ, ωB97X-D/aug-cc-pVDZ, and BLYP-D3/cc-pVTZ have been recommended for providing a good balance of accuracy and computational cost. researchgate.netmonash.edu These methods incorporate dispersion corrections (e.g., -D3), which are vital for accurately modeling the non-covalent interactions prevalent in these salt systems.

In a computational study of N-(1-ethoxyvinyl)pyridinium triflates, DFT calculations were used to predict the rotational energy landscape. mdpi.com The results showed that the predicted global energy minimum conformation was nearly identical to the structure determined experimentally via single-crystal X-ray diffraction, validating the accuracy of the computational approach. mdpi.com Similarly, detailed computational analyses of 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, a related heterocyclic cation, used DFT (B3LYP/6-311G**) to determine energy-optimized structures, revealing key details about bond lengths and angles. researchgate.netnih.gov For instance, calculations showed a slight asymmetry in the pyridine (B92270) ring's bond lengths and significant variations in the furanium ring, insights that help in understanding the ion's reactivity. nih.gov

Table 1: Representative DFT-Calculated Structural Parameters for a Pyridinium Derivative This table presents data for a related compound, 2-chloro-1-(1-ethoxyvinyl)pyridine-1-ium, to illustrate typical DFT outputs.

ParameterBond/AngleCalculated ValueMethod
Bond LengthN1-C21.35 ÅDFT
Bond LengthC2-C31.38 ÅDFT
Bond LengthN1-C(vinyl)1.43 ÅDFT
Bond AngleC6-N1-C2121.5°DFT
Dihedral AngleC2-N1-C(vinyl)-O-71.2°DFT
Data sourced from computational modeling of N-(1-ethoxyvinyl)pyridinium triflates. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules and predict their electronic absorption spectra (e.g., UV-Vis). cecam.orgjoaquinbarroso.com This method calculates the energies required for electronic transitions, which correspond to the absorption of light at specific wavelengths. joaquinbarroso.com

For a molecule to absorb light and transition to an excited state, the transition must be "allowed," which is quantified by the oscillator strength; transitions with non-zero oscillator strength are observable in a spectrum. stackexchange.com TD-DFT calculations have been successfully applied to various pyridinium and related systems. In one study on donor-acceptor pyridinium salts, TD-DFT calculations supported a naphthyl->pyridinium charge transfer character upon photoexcitation. nih.gov The predicted absorption wavelengths often show good agreement with experimental measurements, although they can be systematically under- or overestimated depending on the chosen functional. researchgate.netnih.gov For instance, TD-DFT calculations on cobalt(III) complexes with polypyridine ligands were used to assign the character of observed absorption bands, distinguishing between ligand-centered and charge-transfer transitions. acs.org

Table 2: Comparison of Experimental and TD-DFT Calculated Absorption Maxima (λmax) for a Representative Compound This table shows data for a diiron-oxo species to demonstrate the application of TD-DFT in spectral prediction.

TransitionExperimental λmax (nm)Calculated λmax (nm)Assignment
1396396-
2450445N (nitrido) -> π* (dxz-px)
3530 (shoulder)531π(Fe-O)* -> π* TPP ligand
4630630π* TPP ligand -> π(Fe-N-Fe-O)*
Data sourced from TD-DFT calculations on an N-bridged high-valent diiron-oxo species. researchgate.net

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a leading approach for the ab initio calculation of nuclear magnetic resonance (NMR) chemical shifts. imist.ma This technique has become a valuable tool in structure elucidation, as a good match between calculated and experimental shifts can confirm a proposed molecular structure. conicet.gov.ar

The application of GIAO-DFT to pyridinium systems has been explored, particularly for solid-state compounds where spectral assignment can be complex. Studies on a series of solid pyridinium fumarates revealed that while GIAO can be highly accurate, it can also produce unusually large errors for both carbon and hydrogen chemical shifts. mdpi.combohrium.com These discrepancies were found to be highly sensitive to the computational level used for the initial geometry optimization, with hybrid functionals like B3LYP providing better results for proton shifts than standard PBE functionals, albeit at a much higher computational cost. mdpi.combohrium.com Other work has focused on systematically investigating GIAO for predicting ¹⁵N NMR chemical shifts in various nitrogen-containing compounds, providing scaling factors to correct for systematic errors and improve accuracy. rsc.org

Table 3: Calculated vs. Experimental ¹⁵N NMR Chemical Shifts for a Representative Heterocycle This table demonstrates the accuracy of GIAO-DFT (B3LYP/cc-pVDZ) for predicting nitrogen chemical shifts.

Compound (Nitrogen Type)Experimental δ (ppm)Calculated δ (ppm)Scaled Calculated δ (ppm)
Pyridine318.1-138.8317.9
2-aminopyridine (ring N)304.1-152.0303.4
2-aminopyridine (amino N)68.9-302.265.6
Pyrrole232.7-219.0231.2
Data sourced from a systematic investigation of DFT-GIAO ¹⁵N NMR chemical shift prediction. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a computational microscope to observe the movement of atoms and molecules over time. nih.gov This technique is invaluable for exploring the conformational landscape—the full range of shapes a flexible molecule like 4-Pyridin-1-ium-4-ylbutan-1-ol can adopt—and its dynamic behavior in solution. nih.gov An MD simulation tracks the trajectory of a molecule by solving Newton's equations of motion, allowing for the analysis of structural stability, flexibility, and interactions with its environment (e.g., solvent molecules). nih.gov

Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating conformational stability.

Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual residues or atoms around their average position, highlighting flexible regions of the molecule. nih.gov

Radius of Gyration: Describes the compactness of the structure over time.

For a molecule with a flexible butyl alcohol chain attached to a rigid pyridinium ring, MD simulations could reveal the preferred orientations of the chain, the dynamics of the hydroxyl group, and the nature of its hydrogen bonding interactions with chloride ions and solvent molecules. Such simulations have been used to rationalize the binding profiles of inhibitors to kinases, showing how specific interactions are maintained or broken over nanoseconds. acs.org Ab initio MD has even been used to study the rapid conformational flipping of cations within crystal lattices. acs.org

Table 4: Conceptual Workflow for MD Simulation of 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride

StepDescriptionPurpose
1. System SetupPlace the molecule in a simulation box with chloride ions and explicit solvent (e.g., water).Create a realistic solvated environment.
2. Energy MinimizationRelax the system to remove steric clashes and bad contacts.Find a low-energy starting conformation.
3. EquilibrationGradually heat the system to the target temperature and adjust pressure while restraining the solute.Allow the solvent to equilibrate around the molecule.
4. Production RunRun the simulation for an extended period (nanoseconds to microseconds) without restraints.Generate a trajectory of the molecule's natural dynamic behavior.
5. AnalysisCalculate properties like RMSD, RMSF, hydrogen bonds, and conformational clusters from the trajectory.Elucidate stable conformations, flexibility, and key interactions.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating energy barriers. This is particularly true for complex processes like the reduction of pyridinium cations.

The reduction of pyridinium cations is a fundamental electron transfer (ET) process. Computational studies, often combined with experimental techniques like cyclic voltammetry, have been used to determine standard rate constants for heterogeneous electron transfer and to understand the factors that control them. researchgate.net For a series of pyridinium model compounds, theoretical calculations helped to quantify the substantial structural changes that accompany reduction, estimating the inner reorganization energy barrier to be around 9 kcal/mol for the first electron transfer. researchgate.net

Theoretical models also suggest that the electrode surface plays a critical, though not fully understood, role in the reduction of pyridinium cations, altering the mechanistic view of processes like photoelectrochemical CO₂ reduction where pyridiniums act as catalysts. scilit.com Furthermore, the mechanism of photo-induced electron transfer (PET) has been investigated for donor-acceptor pyridinium salts. nih.govresearchgate.net In these systems, computational methods were used to estimate the excited-state redox potential, a key parameter that governs the molecule's ability to act as a photo-oxidant. nih.govresearchgate.net These calculations help to rationalize how structural modifications can tune the photophysical and reactive properties of the pyridinium scaffold. nih.gov

Table 5: Key Findings from Computational Studies on Pyridinium Reduction

System/ProcessKey Computational FindingSignificanceReference
Heterogeneous ET of Pyridinium CationsInner reorganization energy for the first electron transfer is ~9 kcal/mol.Quantifies the intrinsic structural barrier to reduction. researchgate.net
Pyridinium-catalyzed CO₂ reductionThe electrode surface plays a critical, previously unappreciated role.Alters the mechanistic understanding of the catalytic cycle. scilit.com
Photo-induced ET in Donor-Acceptor PyridiniumsExcited state redox potential estimated at +1.330 eV.Provides a quantitative measure of the compound's photo-oxidizing power. nih.gov

Analysis of Proton-Coupled Electron Transfer (PCET) Steps

Proton-coupled electron transfer (PCET) is a crucial reaction mechanism in many chemical and biological systems involving pyridinium moieties. In these processes, both a proton and an electron are transferred, often in a concerted manner (CPET). The pyridine nitrogen acts as a proton acceptor, a role that is fundamental to its chemical reactivity. rsc.orgrsc.org

Theoretical studies on pyridine-water clusters show that the presence of an excess electron can facilitate proton transfer from water to the nitrogen-containing heterocyclic molecule. researchgate.net For pyridine, calculations indicate that with three or more water molecules, proton transfer becomes energetically competitive with simple hydrogen bonding. researchgate.net The equation-of-motion method has been used to map one-dimensional potentials for PCET in hydrated pyridine cluster anions, revealing an avoided crossing between a valence-type pyridinyl radical and a dipole-bound anion species. researchgate.netelsevierpure.com This suggests that for a system like 4-Pyridin-1-ium-4-ylbutan-1-ol, the surrounding solvent environment, particularly water, would play a critical role in mediating PCET events.

In the context of the oxidation of phenols, pyridine has been shown to participate in a concerted PCET pathway. rsc.orgrsc.org Kinetic analysis of such reactions allows for the determination of the intrinsic kinetic characteristics of the proton acceptor. rsc.org Computational studies on radical cations appended with pyridine bases suggest that these systems can act as hydrogen atom abstractors through a CPET mechanism. acs.org The electron-deficient nature of the pyridine ring influences the reduction potentials of these species. acs.org For the 4-Pyridin-1-ium-4-ylbutan-1-ol cation, its reactivity in redox processes would similarly be governed by PCET pathways, where the pyridinium ion itself is a key participant.

Table 1: Theoretical Data on Pyridine PCET Systems This table presents representative computational findings for pyridine-related PCET systems, illustrating the types of data generated in such studies.

SystemComputational MethodKey FindingReference
[pyridine·(H₂O)₃]⁻Equation-of-MotionAvoided crossing between valence and dipole-bound anion states; both structures sampled at the vibrational zero-point level. researchgate.net
3-(2-pyridyl)-10-methylphenothiazium radical cation + 1,4-cyclohexadiene (B1204751)DFT (unspecified functional)Identified transition state for CPET with a barrier height of ~13 kcal/mol. acs.org
Phenol + RuIII(bpy)₃ with PyridineKinetic Analysis & ModelingPyridine partakes in a concerted pathway; proton charge is delocalized over a primary shell of water molecules bound to the pyridinium cation. rsc.orgrsc.org

Transition State Locating and Reaction Barrier Calculations

The theoretical investigation of reaction mechanisms for pyridinium compounds heavily relies on locating transition states (TS) and calculating the associated energy barriers. These calculations provide insight into reaction kinetics and selectivity. For instance, in the metal-free phosphonation of pyridines activated by BF₃, density functional theory (DFT) calculations were used to explore the reaction mechanism. acs.org The calculations identified key intermediates and transition states, revealing very early transition states with long C–P bonds (2.73–2.79 Å). acs.org The activation free energies were calculated to understand the observed C4-regioselectivity. acs.org

The activation of the pyridine ring towards nucleophilic attack via N-acylation is another area where transition state analysis is critical. scripps.edu Chiral auxiliaries attached to the acyl group can direct the stereoselectivity of additions to the pyridinium ring, and the postulated transition states for these reactions help explain the observed diastereoselectivity. scripps.edu For 4-Pyridin-1-ium-4-ylbutan-1-ol, similar computational approaches could be used to model its reactions, such as oxidation of the alcohol moiety or nucleophilic addition to the pyridinium ring, by calculating the respective transition state barriers.

Table 2: Representative Calculated Reaction Barriers for Pyridine Systems This table provides examples of calculated activation energies for reactions involving pyridinium species.

ReactionComputational LevelCalculated ParameterValueReference
Phosphonation of 3-fluoropyridine-BF₃ complexDLPNO-CCSD(T)/def2-TZVPPD//ωB97X-D/6-311+G(d,p)Activation Free Energy (TSC4)74.9 kJ mol–1 acs.org
CPET from 1,4-cyclohexadiene to a radical cationDFT (unspecified)Forward Barrier Height~13 kcal/mol acs.org
CPET from 1,4-cyclohexadiene to a radical cationDFT (unspecified)Reverse Barrier Height26.5 kcal/mol acs.org

Analysis of Non-Covalent Interactions, Including Hydrogen Bonding

Non-covalent interactions are paramount in dictating the solid-state structure, solubility, and recognition properties of pyridinium salts like 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride. The pyridinium ring, being electron-deficient, can participate in a range of such interactions. fu-berlin.de

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions. fu-berlin.denih.gov Studies on halogenated pyridinium salts have revealed various intermolecular anion-π and σ-hole interactions between the cation and the counter-anion. fu-berlin.denih.gov Protonation of the pyridine ring enhances its ability to form these interactions compared to the neutral species. fu-berlin.de In zwitterionic pyridinium-triazole systems, Hirshfeld analysis confirmed the dominance of O···H/H···O and N···H/H···N hydrogen bonding in the crystal architecture. mdpi.comnih.gov

The chloride counter-ion in 4-Pyridin-1-ium-4-ylbutan-1-ol is a strong hydrogen bond acceptor. Mechanistic investigations of anion-binding catalysis have shown that thiourea (B124793) catalysts can form highly ordered supramolecular complexes with chloride ions through hydrogen bonding. acs.org These complexes, in turn, interact with pyridinium or related iminium ions. acs.org

Furthermore, C–H···π interactions, though weak, can significantly influence the properties of pyridinium salts. A direct correlation has been found between the number of C–H···π interactions in N-substituted pyridinium salts and their solubility in non-aqueous solvents like acetonitrile. researchgate.netscribd.com These weak dispersion forces can disrupt stronger electrostatic interactions between the ions, thereby enhancing solubility. researchgate.net For 4-Pyridin-1-ium-4-ylbutan-1-ol, the butyl chain provides C-H bonds that could engage in such interactions, while the hydroxyl group and the pyridinium N-H (if protonated) are strong hydrogen bond donors.

Table 3: Key Non-Covalent Interactions in Pyridinium Systems

Interaction TypeDescriptionSystem ExampleSignificanceReference
Anion-π InteractionInteraction between an anion and the electron-deficient face of the pyridinium ring.Halogenated pyridinium saltsStabilizes solid-state structures. fu-berlin.denih.gov
Hydrogen BondingClassic H-bonding (e.g., O-H···Cl, N-H···O) involving donors on the cation and the anion/solvent.Zwitterionic pyridinium ligandsDominates crystal packing and can lead to proton-conductive behavior. mdpi.comnih.gov
C–H···π InteractionWeak interaction between C-H bonds and the π-system of an adjacent pyridinium ring.N-substituted pyridinium saltsDisrupts strong electrostatic forces, increasing solubility in non-aqueous solvents. researchgate.netscribd.com
σ-hole InteractionInteraction involving a region of positive electrostatic potential on a halogen atom (e.g., C-Cl···Anion).Chlorinated pyridinium cationsContributes to intermolecular binding in the solid state. fu-berlin.de

Structure-Property Relationship Predictions

Understanding the relationship between molecular structure and macroscopic properties is a central goal of computational chemistry. For pyridinium derivatives, this involves correlating structural features with properties like reactivity, pKa, and solubility.

Computational studies have successfully established quantitative structure-property relationships (QSPRs) for pyridinium compounds. For instance, DFT calculations combined with implicit solvation models can predict the acidity constants (pKa) of substituted pyridinium cations with an accuracy of less than one pKa unit compared to experimental values. acs.org The basicity of pyridines in aqueous solutions is strongly determined by their molecular electronic structure, and a good correlation exists between experimental pKa values and computationally derived gas-phase proton affinities. electronicsandbooks.com

The specific substitution pattern on the pyridinium ring has a profound impact on its properties. In zwitterionic pyridinium ligands, positional isomerism and the presence of a flexible methylene (B1212753) spacer were found to directly influence the crystal packing, hydrogen bond networks, and electronic properties, as evidenced by calculated HOMO-LUMO energy gaps. mdpi.comnih.gov Similarly, electrochemical measurements and DFT calculations on alkylpyridinium salts showed that both steric and electronic factors (quantified by Hammett parameters) control the thermodynamics and kinetics of their reduction and subsequent fragmentation. nih.gov

The solubility of pyridinium salts, a critical property for applications like flow batteries, can also be predicted from their structure. Recent work has demonstrated that simply counting the number of potential C–H···π interactions within the crystal structure provides a strong univariate correlation to solubility in non-aqueous media. researchgate.netscribd.com This highlights that subtle changes in molecular topology can be used to rationally design pyridinium compounds with desired physical properties. mdpi.comnih.gov For 4-Pyridin-1-ium-4-ylbutan-1-ol, these principles suggest that its properties are tunable by modifying the length of the alkyl chain or by adding substituents to the pyridine ring.

Chemical Reactivity and Mechanistic Pathways of 4 Pyridin 1 Ium 4 Ylbutan 1 Ol;chloride

Reactivity of the Pyridinium (B92312) Cation

The pyridinium cation is an aromatic system isoelectronic with benzene. wikipedia.org The presence of the positively charged nitrogen atom significantly influences the electron distribution within the ring, rendering it highly electrophilic and prone to a variety of chemical transformations.

Nucleophilic Additions and Ring Transformations

Pyridinium salts are effective electrophiles that readily react with nucleophiles. wikipedia.org The attack can occur at the C2, C4, or C6 positions, leading to the formation of non-aromatic dihydropyridine derivatives. nih.gov The regioselectivity of this addition is influenced by several factors, including the nature of the nucleophile and the substituents on the pyridinium ring. acs.orgmdpi.com

Generally, "hard" nucleophiles such as organometallic reagents tend to attack the C2 position, while "soft" nucleophiles show a preference for the C4 position. mdpi.com Weaker nucleophiles that may not react with neutral pyridine (B92270) readily add to the more electrophilic pyridinium cation. quimicaorganica.org These nucleophilic addition reactions generate intermediate enol-ethers or related structures, which can be further manipulated to create a range of substituted dihydropyridones and other heterocyclic systems. acs.orgresearchgate.net

Radical-Mediated C–H Functionalization and Regioselectivity

In recent years, N-functionalized pyridinium salts have emerged as valuable precursors for radical-mediated C–H functionalization of the pyridine ring. acs.orgnih.govresearchgate.net This approach offers an alternative to classical Minisci-type reactions, which often require strongly acidic conditions. acs.orgnih.gov By activating the pyridine ring as a pyridinium salt, it becomes possible to achieve site-selective functionalization at the C2 and C4 positions under milder, often photocatalytic, conditions. acs.orgnih.govresearchgate.net

The process can involve the formation of pyridinyl radicals through single-electron reduction of the pyridinium ion. acs.org These neutral radical intermediates can then effectively couple with other radical species. acs.org Strategies utilizing light-absorbing electron donor-acceptor (EDA) complexes between pyridinium salts and electron donors have also been developed, enabling new reactivity profiles without the need for a photocatalyst. acs.orgnih.gov This methodology is particularly useful for the late-stage functionalization of complex molecules. acs.orgnih.govresearchgate.net

Electrochemical Redox Behavior and Associated Mechanisms

The electrochemical behavior of pyridinium cations has been a subject of significant investigation, particularly in the context of CO2 reduction. nih.govresearchgate.netresearchgate.netacs.org Cyclic voltammetry studies show that pyridinium ions undergo an irreversible one-electron reduction to form a pyridinyl radical. acs.orgnih.gov The precise reduction potential can be modulated by substituents on the pyridinium ring. nih.gov

Reactivity of the Primary Alcohol Functionality

The 4-hydroxybutyl substituent provides a second site for chemical modification, exhibiting the characteristic reactivity of a primary alcohol.

Oxidation Reactions: From Primary Alcohol to Aldehyde and Carboxylic Acid

The primary alcohol group of 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. chemistrysteps.com

Mild oxidizing agents, most notably Pyridinium Chlorochromate (PCC), are highly effective for the selective oxidation of primary alcohols to aldehydes. libretexts.orgmasterorganicchemistry.comthieme-connect.com PCC is a stable, commercially available reagent that typically provides high yields and avoids over-oxidation to the carboxylic acid, especially when the reaction is carried out in an anhydrous solvent like dichloromethane (B109758). libretexts.orgorganic-chemistry.org The reaction mechanism involves the formation of a chromate ester, followed by an elimination step to form the carbon-oxygen double bond. libretexts.orgmasterorganicchemistry.com

Conversely, strong oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Reagents such as chromic acid (generated from CrO3 or Na2Cr2O7 with acid), or potassium permanganate (B83412) (KMnO4) are commonly used for this transformation. chemistrysteps.com In the case of chromium-based oxidants, the reaction proceeds through an aldehyde intermediate which is then rapidly hydrated in the aqueous medium, allowing for subsequent oxidation to the carboxylic acid. masterorganicchemistry.com

Oxidizing AgentProductConditionsNotes
Pyridinium Chlorochromate (PCC)AldehydeAnhydrous CH₂Cl₂Mild oxidation, stops at the aldehyde stage. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org
Pyridinium Dichromate (PDC)Aldehyde or Carboxylic AcidSolvent dependentOxidizes to aldehyde in CH₂Cl₂, to carboxylic acid in DMF. organic-chemistry.org
Chromic Acid (H₂CrO₄)Carboxylic AcidAqueous acid (e.g., H₂SO₄/acetone)Strong oxidant, known as the Jones oxidation. chemistrysteps.com
Potassium Permanganate (KMnO₄)Carboxylic AcidBasic, then acidic workupVery strong, less selective oxidant.

Substitution Reactions: Conversion to Alkyl Halides and Sulfonates (e.g., Tosylates)

The hydroxyl group of an alcohol is a poor leaving group. Therefore, to facilitate nucleophilic substitution reactions, it must first be converted into a more reactive functional group, such as an alkyl halide or a sulfonate ester. chemistrysteps.com

Conversion to Alkyl Halides: Primary alcohols can be converted to alkyl chlorides and bromides using reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3), respectively. chemistrysteps.comlibretexts.org These reactions typically proceed via an SN2 mechanism. jove.com In the reaction with SOCl2, a base such as pyridine is often added. chemistrysteps.comlibretexts.org The alcohol first attacks the thionyl chloride to form an intermediate alkyl chlorosulfite. In the presence of pyridine, a pyridinium salt is formed, which is then displaced by the chloride ion in a clean SN2 reaction, leading to inversion of stereochemistry if the carbon is chiral. libretexts.org

Conversion to Sulfonates: A widely used method for converting the hydroxyl group into an excellent leaving group is its transformation into a sulfonate ester, such as a tosylate. libretexts.orglibretexts.org This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, commonly pyridine. libretexts.orgpearson.com The reaction proceeds without breaking the C-O bond of the alcohol, so the stereochemistry at the carbon center is retained. libretexts.orglibretexts.org The resulting tosylate group is an excellent leaving group, readily displaced by a wide range of nucleophiles in SN2 reactions. libretexts.orgnih.gov

ReagentIntermediate/ProductLeaving GroupTypical Mechanism
SOCl₂ / PyridineAlkyl ChlorideSO₂ + Cl⁻SN2 chemistrysteps.comlibretexts.org
PBr₃Alkyl BromideHOPBr₂SN2 libretexts.org
p-Toluenesulfonyl chloride (TsCl) / PyridineAlkyl Tosylate⁻OTsFormation retains stereochemistry; subsequent reaction is SN2. libretexts.orglibretexts.org
Methanesulfonyl chloride (MsCl) / TriethylamineAlkyl Mesylate⁻OMsSimilar to tosylation, forms a good leaving group. chemistrysteps.com

Dehydration Reactions to Form Alkenes

The dehydration of 4-pyridin-1-ium-4-ylbutan-1-ol;chloride represents a key transformation to yield unsaturated pyridinium compounds. This elimination reaction, which involves the removal of a water molecule from the butanol chain, can theoretically proceed through various mechanistic pathways, including E1, E2, and E1cB (Elimination Unimolecular conjugate Base). The operative mechanism is largely dictated by the reaction conditions, particularly the nature of the acid or base catalyst employed.

Given the presence of the electron-withdrawing pyridinium group, the hydrogens on the carbon adjacent to the pyridinium-bearing carbon (C4) are expected to be significantly acidic. This structural feature suggests that under basic conditions, an E1cB mechanism is highly plausible. masterorganicchemistry.comwikipedia.org In this pathway, a base would first abstract a proton from the C3 or C5 position to form a carbanion intermediate. The stability of this carbanion would be influenced by the pyridinium ring. Subsequently, the hydroxyl group at C1 would depart, leading to the formation of a double bond.

Alternatively, the use of dehydrating agents such as phosphorus oxychloride (POCl₃) in pyridine is a common method for the dehydration of alcohols, often proceeding via an E2 mechanism. libretexts.orgchemistrysteps.compearson.com In this scenario, the alcohol's hydroxyl group is first converted into a better leaving group by reacting with POCl₃. Pyridine then acts as a base to abstract a proton in a concerted step with the departure of the leaving group. chemistrysteps.compearson.com

The regioselectivity of the dehydration is an important consideration. Depending on which proton is abstracted, different isomeric alkenes can be formed. The formation of the thermodynamically more stable, more substituted alkene (Zaitsev's rule) is often favored, but the steric environment and the specific base used can also influence the product distribution. study.com

Table 1: Plausible Dehydration Reactions of 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride

Reagent/Condition Plausible Mechanism Major Alkene Product(s)
Strong Acid (e.g., H₂SO₄), Heat E1 Mixture of isomers, potential for rearrangements
POCl₃, Pyridine E2 Predominantly the more substituted alkene

Interplay and Synergy between Pyridinium and Alcohol Functional Groups

The coexistence of a positively charged pyridinium ring and a neutral hydroxyl group within the same molecule gives rise to unique chemical properties through their mutual electronic influence and potential for intramolecular interactions.

The spatial relationship between the pyridinium and alcohol functionalities in 4-pyridin-1-ium-4-ylbutan-1-ol;chloride allows for the possibility of intramolecular catalysis, a phenomenon also known as neighboring group participation. wikipedia.orgchem-station.comdalalinstitute.com This can significantly enhance reaction rates and influence stereochemical outcomes compared to analogous intermolecular reactions. wikipedia.orgdalalinstitute.com

For instance, in a potential intramolecular etherification, the hydroxyl group could act as a nucleophile, attacking one of the carbons of the pyridinium ring. While pyridinium rings are generally resistant to nucleophilic attack unless activated by electron-withdrawing groups, the proximity of the hydroxyl group in a flexible butane (B89635) chain could facilitate such a reaction under specific conditions, leading to a cyclic ether.

Conversely, the pyridinium ring could act as a directing group or an intramolecular acid catalyst. The acidic protons on the pyridinium ring could protonate the hydroxyl group, converting it into a better leaving group (H₂O) and facilitating substitution or elimination reactions at the butanol chain. This intramolecular protonation would be dependent on the conformational flexibility of the molecule allowing the two groups to come into close proximity.

The acidity and basicity of the functional groups in 4-pyridin-1-ium-4-ylbutan-1-ol;chloride are mutually influenced by their electronic effects. The pyridinium group, being strongly electron-withdrawing, will have a notable impact on the acidity of the hydroxyl proton. By pulling electron density away from the oxygen atom (an inductive effect), the O-H bond is weakened, making the alcohol more acidic than a simple butanol. This would result in a lower pKa value for the hydroxyl group.

Conversely, the hydroxyl group, with its electron-donating lone pairs, can have a minor, distance-dependent effect on the acidity of the pyridinium ring protons. This effect is likely to be less pronounced than the effect of the pyridinium group on the alcohol. The pKa of the pyridinium proton is expected to be in the range of typical pyridinium ions. researchgate.netresearchgate.net

Table 2: Estimated pKa Values for Acidic Protons in 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride

Acidic Proton Estimated pKa Range Rationale
Pyridinium N-H 4.5 - 5.5 Based on the pKa of pyridine and substituted pyridiniums. ut.eeorganicchemistrydata.orgkyoto-u.ac.jp
Butanol O-H 14 - 16 Lower than a typical primary alcohol (pKa ~16-18) due to the electron-withdrawing effect of the pyridinium group.

Reaction Kinetics and Mechanistic Rate Law Derivations

The kinetics of reactions involving 4-pyridin-1-ium-4-ylbutan-1-ol;chloride, such as the dehydration to form an alkene, can be described by deriving a rate law from the proposed mechanism. The form of the rate law is dependent on the rate-determining step of the reaction.

For a dehydration reaction proceeding via an E2 mechanism , the reaction occurs in a single, concerted step where the base abstracts a proton and the leaving group departs simultaneously. chemistrysteps.com The rate of this bimolecular reaction would be dependent on the concentrations of both the substrate (S) and the base (B).

Proposed E2 Mechanism:

The hydroxyl group is converted to a good leaving group (LG) by a reagent like POCl₃.

A base (e.g., pyridine) removes a proton from the beta-carbon as the leaving group departs.

Rate Law for E2 Dehydration: Rate = k[S][Base]

If the dehydration proceeds through an E1cB mechanism , the reaction involves two steps: a fast, reversible deprotonation to form a carbanion, followed by a slower, rate-determining departure of the leaving group. ucla.eduaakash.ac.in

Proposed E1cB Mechanism:

Fast and reversible deprotonation of the substrate by a base to form a carbanion intermediate.

Slow departure of the hydroxyl leaving group from the carbanion to form the alkene.

The derivation of the rate law for the E1cB mechanism can be more complex, depending on the relative rates of the steps. If the first step is a rapid pre-equilibrium and the second step is rate-determining, the rate law would be:

Rate Law for E1cB Dehydration (assuming slow second step): Rate = k[Carbanion] = k * K_eq * [Substrate][Base] / [Conjugate Acid]

Where K_eq is the equilibrium constant for the initial deprotonation step. In many cases, the rate is found to be first order in both the substrate and the base.

Experimental determination of the reaction order with respect to each reactant would be necessary to confirm the operative mechanism and validate the derived rate law. This would typically involve measuring the initial reaction rate while systematically varying the concentration of each reactant.

Advanced Applications of 4 Pyridin 1 Ium 4 Ylbutan 1 Ol;chloride in Chemical Science

Catalytic Applications in Organic Transformations

The inherent features of 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride, namely its ionic nature and the presence of a hydroxyl group, make it a promising candidate for various catalytic applications in organic synthesis. These applications range from its use as an organocatalyst and a phase-transfer catalyst to its role in more complex catalytic systems.

Role as Organocatalysts and Phase-Transfer Catalysts

Pyridinium (B92312) salts are a well-established class of compounds that can function as organocatalysts and phase-transfer catalysts. researchgate.net Their ionic nature allows them to be soluble in polar solvents and facilitate reactions between reactants in different phases. The specific structure of 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride, with its hydroxyl group, could potentially enhance its catalytic activity by enabling hydrogen bonding interactions, which can activate substrates and stabilize transition states.

In phase-transfer catalysis, the pyridinium cation can pair with an anionic reactant, transporting it from an aqueous or solid phase into an organic phase where the reaction occurs. The efficiency of this process can be influenced by the nature of the substituents on the pyridinium ring.

Bifunctional Catalysis in Diverse Chemical Reactions

The presence of both a Lewis acidic pyridinium core and a hydrogen-bond-donating hydroxyl group within the same molecule allows 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride to act as a bifunctional catalyst. rsc.org This dual functionality can be particularly advantageous in reactions where both an electrophile and a nucleophile need to be activated simultaneously. For instance, in the cycloaddition of carbon dioxide to epoxides, the Lewis acidic site can activate the epoxide, while the nucleophilic counter-ion, assisted by the hydroxyl group, can attack the carbon of the CO2 molecule. rsc.org This cooperative activation can lead to enhanced reaction rates and selectivities under milder conditions. Recent studies on other pyridinium salts have highlighted their potential in radical-mediated difunctionalization of alkenes, where they can act as bifunctional reagents. rsc.orgacs.org

Integration into Heterogeneous Catalytic Systems (e.g., Metal-Organic Frameworks, Organosilica)

To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride can be incorporated into heterogeneous catalytic systems. This can be achieved by grafting or co-condensing the molecule onto solid supports like silica (B1680970) or by using it as a ligand in the synthesis of Metal-Organic Frameworks (MOFs).

Pyridinium-functionalized organosilica materials have been shown to be effective heterogeneous catalysts in reactions such as the Knoevenagel condensation. mdpi.comnih.gov The covalent attachment of the pyridinium salt to the silica framework prevents leaching and allows for easy recovery and reuse of the catalyst.

Similarly, incorporating pyridinium moieties into MOFs creates bifunctional catalysts with well-defined active sites. acs.orgnih.gov These pyridinium-based MOFs have demonstrated significant activity in the chemical fixation of CO2 into cyclic carbonates. acs.orgnih.govacs.org The synergistic effect between the acidic sites of the MOF and the nucleophilic anions of the pyridinium salt enhances the catalytic performance. acs.org While some pyridinium-based ionic MOFs have shown a gradual decrease in catalytic activity due to structural collapse during reuse, the development of robust frameworks remains an active area of research. acs.orgrsc.orgresearchgate.net

Table 1: Illustrative Catalytic Performance of Pyridinium-Based Catalysts in CO2 Cycloaddition

Catalyst TypeEpoxide SubstrateTemperature (°C)Pressure (bar)Time (h)Conversion (%)Selectivity (%)Reference
Pyridinium-functionalized MOFButylene Oxide100524High>99 acs.org
Polyhydroxylated Pyridinium SaltStyrene Oxide751 (ambient)->95>99 nih.gov
Halide-free Pyridinium Binary OrganocatalystVarious Epoxides1201024High>99 rsc.org

This table presents representative data for the general class of pyridinium-based catalysts and is intended to be illustrative of the potential of 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride in similar applications.

Catalysis for CO2 Fixation and Cyclic Carbonate Synthesis

The chemical fixation of carbon dioxide is a critical area of research aimed at mitigating its environmental impact. The cycloaddition of CO2 to epoxides to form cyclic carbonates is a 100% atom-economical reaction and a valuable pathway for CO2 utilization. Pyridinium salts, including those with bifunctional properties, have emerged as effective catalysts for this transformation. rsc.orgacs.orgnih.govnih.gov

The catalytic cycle typically involves the activation of the epoxide by the Lewis acidic pyridinium ring and the subsequent nucleophilic attack of the counter-ion (e.g., chloride) on the epoxide, leading to a ring-opened intermediate. This intermediate then reacts with CO2 to form the cyclic carbonate and regenerate the catalyst. acs.org The presence of a hydroxyl group in 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride could further enhance this process through hydrogen bonding, potentially lowering the energy barrier of the reaction. nih.gov

Development of Functional Materials and Supramolecular Assemblies

Beyond catalysis, the unique structure of 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride makes it a valuable building block for the creation of advanced functional materials with tailored properties.

Precursors for Polymeric Materials with Tunable Properties

Pyridinium salts can be polymerized to form poly(pyridinium salt)s, also known as ionenes, which are a class of polyelectrolytes with a wide range of applications. nih.govresearchgate.net The specific compound, 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride, can serve as a monomer for the synthesis of such polymers. The resulting polymers would possess a cationic backbone with pendant hydroxyl groups, offering sites for further functionalization or for influencing the material's properties, such as solubility and thermal stability.

The synthesis of poly(pyridinium salt)s can be achieved through various polymerization techniques, including ring-transmutation polymerization. nih.gov By carefully selecting co-monomers and polymerization conditions, it is possible to create materials with tunable optical, thermal, and mechanical properties. These materials have shown potential as light-emitting polymers and in the formation of lyotropic liquid-crystalline phases. nih.gov

Table 2: Potential Properties of Polymers Derived from 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride

PropertyPotential CharacteristicRationale
Solubility Soluble in polar solventsDue to the ionic nature of the pyridinium backbone and the hydrophilic hydroxyl groups.
Thermal Stability Moderate to highThe stability is influenced by the nature of the counter-ion and the polymer backbone.
Optical Properties Potential for fluorescenceMany poly(pyridinium salt)s exhibit luminescence in solution and in the solid state. nih.gov
Hygroscopicity Likely to be hygroscopicDue to the presence of ionic groups and hydroxyl functionalities.

This table outlines the expected properties based on the general characteristics of poly(pyridinium salt)s.

The field of supramolecular chemistry leverages non-covalent interactions to construct complex and functional architectures. The charged pyridinium ring and the hydrogen-bonding hydroxyl group of 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride make it an excellent candidate for building supramolecular assemblies. acs.orgrsc.org These assemblies are formed through interactions such as ion-pairing, hydrogen bonding, and π-π stacking.

The sulfonate···pyridinium synthon is a robust interaction that has been utilized to design a variety of molecular assemblies, leading to materials with enhanced thermal and chemical stability. acs.org The ability of pyridinium-derived compounds to form hydrogen-bonded chains and networks is a key feature in the design of new supramolecular building blocks. rsc.org Furthermore, the interaction of pyridinium-based hosts with guest molecules can be exploited for applications in sensing and molecular recognition. scielo.brnih.gov

Future Research Directions and Emerging Opportunities for Pyridinium Alcohol Systems

Design and Synthesis of Structurally Diversified Analogues

A primary avenue for future research lies in the systematic design and synthesis of analogues of 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride to build extensive chemical libraries. Structural diversification can be pursued through several strategies, each offering a route to tailor the compound's physicochemical properties for specific applications.

Modification of the Pyridine (B92270) Ring: Introducing electron-donating or electron-withdrawing substituents onto the pyridine ring can modulate the compound's electronic properties, influencing its catalytic activity and stability.

Variation of the Alkyl Chain: Altering the length and branching of the butane (B89635) chain can impact steric hindrance and the compound's properties as an ionic liquid, such as its melting point and viscosity.

Functional Group Transformation: The terminal hydroxyl group serves as a key handle for further chemical modification, allowing for its conversion into ethers, esters, or other functional groups to create task-specific molecules.

Anion Exchange: Replacing the chloride anion with other counter-ions (e.g., tetrafluoroborate, hexafluorophosphate, or organic anions) can dramatically alter the compound's solubility, thermal stability, and electrochemical window.

The synthesis of these new analogues will likely rely on established quaternization reactions of pyridine derivatives with appropriately functionalized alkyl halides, followed by any necessary anion metathesis steps.

In-Depth Mechanistic Studies Using Advanced Spectroscopic and Computational Methods

A thorough understanding of how pyridinium (B92312) alcohol systems behave at a molecular level is crucial for their rational design and application. Future research will heavily depend on the use of sophisticated analytical techniques to elucidate reaction mechanisms and structure-property relationships.

Advanced Spectroscopy: Techniques such as 2D Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed insights into the connectivity and spatial relationships of atoms within novel analogues. In-situ spectroscopic monitoring of reactions catalyzed by these compounds can help to identify transient intermediates and elucidate catalytic cycles.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful tools for predicting the geometric and electronic structures of these compounds. These calculations can be used to model reaction pathways, predict spectroscopic signatures, and understand the non-covalent interactions that govern their behavior in solution or as ionic liquids. Such studies have been effectively used to understand the interactions between pyridinium-based ionic liquids and other molecules.

A synergistic approach, where experimental results are rationalized and predicted by computational models, will be key to accelerating the discovery and optimization of new pyridinium-based systems.

Exploration of Novel Catalytic Transformations and Process Intensification

Pyridinium salts are known to be effective catalysts for a variety of organic reactions. The presence of both a Lewis acidic pyridinium ring and a potentially coordinating hydroxyl group in 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride suggests its potential in catalysis. Future research should explore its application in:

Organocatalysis: Investigating its ability to catalyze reactions such as aldol (B89426) additions, Michael additions, and esterifications, where the hydroxyl group could participate in hydrogen bonding to activate substrates.

Phase-Transfer Catalysis: The ionic nature of the compound makes it a candidate for a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.

Process Intensification: The use of pyridinium alcohol-based ionic liquids as recyclable reaction media can lead to more sustainable chemical processes. Research into their use in continuous flow reactors and membrane separation processes represents a significant opportunity for process intensification, leading to higher efficiency and reduced waste.

The data below outlines potential catalytic applications for this class of compounds based on the known reactivity of similar pyridinium systems.

Catalytic ApplicationPotential Role of Pyridinium AlcoholRelevant Reaction Type
OrganocatalysisHydrogen bond donor/acceptorAldol and Michael Additions
Phase-Transfer CatalysisFacilitates transport of anionsNucleophilic Substitutions
Supported CatalysisImmobilized on a solid supportHeterogeneous Catalysis

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The vast chemical space that can be explored through the synthesis of analogues presents a perfect opportunity for the integration of machine learning (ML) and artificial intelligence (AI). These computational tools can accelerate the discovery process by predicting the properties and activities of yet-to-be-synthesized compounds.

Quantitative Structure-Property Relationship (QSPR) Modeling: ML algorithms can be trained on data from a library of synthesized pyridinium alcohols to build models that predict properties such as melting point, viscosity, and catalytic activity based on molecular descriptors.

Generative Models: AI can be used to design new candidate molecules with desired properties, guiding synthetic efforts towards the most promising targets. This approach has been successfully applied to the design of new ionic liquids with optimized characteristics.

Reaction Optimization: Machine learning can also be employed to predict optimal reaction conditions for the synthesis of these compounds and their use in catalysis, minimizing the number of experiments required.

Development of Sustainable and Atom-Economical Synthetic Routes

A final, crucial area of future research is the development of green and sustainable methods for the synthesis of 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride and its analogues. This aligns with the broader goals of modern chemistry to reduce environmental impact.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product is a key principle of green chemistry. Future routes should aim to minimize the formation of by-products.

Renewable Feedstocks: Exploring the synthesis of the butanol-containing side chain from biorenewable resources would significantly enhance the sustainability profile of these compounds.

Alternative Energy Sources: The use of microwave or ultrasonic irradiation for the quaternization reaction can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating.

Solvent-Free Synthesis: Developing solvent-free or mechanochemical methods for the synthesis of these pyridinium salts would eliminate the need for volatile organic solvents, reducing waste and environmental hazards.

By focusing on these key research directions, the scientific community can unlock the full potential of pyridinium alcohol systems, paving the way for new technologies and a more sustainable chemical industry.

Q & A

Basic Research Questions

Q. What are the key safety protocols for handling 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use N95 masks if airborne particulates are generated during weighing or synthesis .
  • Ventilation : Conduct experiments in a fume hood to mitigate inhalation risks, especially during heating or reactions releasing volatile by-products .
  • Waste Disposal : Segregate aqueous and organic waste streams. Neutralize acidic/basic residues before disposal, and coordinate with certified waste management services for halogenated organic compounds .

Q. How can researchers confirm the purity of 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride?

  • Methodological Answer :

  • HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/water (70:30, v/v) and UV detection at 254 nm. Compare retention times against a certified reference standard .
  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to verify structural integrity. Key signals include the pyridinium proton (~8.5–9.0 ppm) and the hydroxyl proton (~1.5–2.0 ppm) .
  • Elemental Analysis : Confirm chloride content via ion chromatography or gravimetric analysis (e.g., silver nitrate precipitation) .

Q. What synthetic routes are available for preparing 4-Pyridin-1-ium-4-ylbutan-1-ol;chloride?

  • Methodological Answer :

  • Quaternization Reaction : React 4-pyridylbutanol with methyl chloride in anhydrous ethanol under reflux (70°C, 12 hours). Monitor completion via TLC (silica gel, ethyl acetate/methanol 4:1) .
  • Alternative Pathway : Use ion-exchange resins (e.g., Amberlite IRA-400) to replace counterions (e.g., bromide) with chloride .
  • Yield Optimization : Increase reaction efficiency by drying solvents over molecular sieves and using inert gas (N2_2) to exclude moisture .

Advanced Research Questions

Q. How does the counterion (chloride) influence the compound’s solubility and reactivity?

  • Methodological Answer :

  • Solubility Studies : Compare solubility in polar aprotic solvents (e.g., DMSO, DMF) vs. water. Chloride’s high charge density enhances aqueous solubility (~50 mg/mL at 25°C) but reduces stability in acidic media .
  • Reactivity in Cross-Coupling Reactions : The chloride ion can act as a leaving group in nucleophilic substitution reactions. For example, in Suzuki-Miyaura couplings, replace chloride with boronic acids using Pd(PPh3_3)4_4 as a catalyst .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments under controlled conditions (pH 7.4, 37°C) to minimize variability. Use cell lines with validated receptor expression profiles (e.g., HEK293 for GPCR studies) .
  • Metabolite Profiling : Identify degradation products via LC-MS. For instance, oxidation of the butanol chain may generate ketones or carboxylic acids, altering bioactivity .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity variations across receptor conformations .

Q. How can researchers optimize the compound’s stability for long-term storage?

  • Methodological Answer :

  • Thermal Stability : Conduct accelerated aging studies (40°C/75% RH for 6 months). Store in amber glass vials at -20°C under argon to prevent hydrolysis .
  • Lyophilization : Freeze-dry aqueous solutions to obtain a stable powder (residual moisture <1% by Karl Fischer titration) .
  • Additives : Include antioxidants (e.g., 0.1% BHT) in formulations to inhibit radical-mediated degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.